YH-1238

Proton Pump Inhibition Gastric Acid Secretion In Vitro Pharmacology

YH-1238 (Revaprazan HCl) is a reversible potassium-competitive acid blocker (P-CAB), distinct from irreversible benzimidazole PPIs. It binds the H+/K+-ATPase K+-site without acid activation, enabling fast onset & CYP2C19-independent kinetics. Ideal for 14C-aminopyrine assays & washout experiments to distinguish reversible vs. irreversible pump blockade. An essential control for novel anti-secretory agent screening.

Molecular Formula
Molecular Weight
CAS No. 195889-55-5
Cat. No. B1194697
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameYH-1238
CAS195889-55-5
Structural Identifiers
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

YH-1238 (CAS 195889-55-5) | Reversible Proton Pump Inhibitor for Acid Secretion Research and Drug Development


YH-1238 (CAS 195889-55-5), also designated Revaprazan hydrochloride, is a reversible proton pump inhibitor (PPI) that targets the gastric H⁺/K⁺-ATPase (proton pump) responsible for terminal gastric acid secretion [1]. It acts as a potassium-competitive acid blocker (P-CAB), binding reversibly to the K⁺-binding site of the pump, in contrast to covalent, irreversible inhibition by conventional benzimidazole PPIs such as omeprazole and lansoprazole [2]. YH-1238 is a small molecule with molecular formula C₂₁H₂₅NO₃ and molecular weight 339.4 g/mol [3]. The compound is currently in Phase I clinical development in South Korea for acid-related gastrointestinal disorders [4].

Why Generic PPI Substitution Fails for YH-1238: Reversible P-CAB Mechanism vs. Irreversible Benzimidazole PPIs


YH-1238 cannot be generically substituted by conventional benzimidazole proton pump inhibitors (e.g., omeprazole, lansoprazole, esomeprazole) due to a fundamental mechanistic divergence. While benzimidazole PPIs are prodrugs requiring acid activation to form covalent, irreversible disulfide bonds with cysteine residues of the H⁺/K⁺-ATPase, YH-1238 is a potassium-competitive acid blocker (P-CAB) that reversibly binds to the K⁺-binding site of the pump without acid activation [1]. This reversibility translates into a distinct pharmacological profile, including faster onset of action, independence from CYP2C19 metabolic polymorphism, and potentially lower risk of acid rebound upon discontinuation [2]. Furthermore, direct in vitro comparisons in isolated gastric cells demonstrate that YH-1238 exhibits superior or equipotent inhibition of acid secretion relative to omeprazole at equivalent concentrations [3]. Thus, substituting YH-1238 with a conventional PPI in research or development workflows would confound results due to differences in kinetics, reversibility, and cellular potency.

YH-1238 Quantitative Differentiation Evidence: Comparative Potency, Reversibility, and Development Status


YH-1238 vs. YH1885 and Omeprazole: Comparative Inhibition of Acid Secretion in Isolated Gastric Cells

In isolated gastric cells from human and rabbit stomach, YH-1238 demonstrated more potent inhibition of dibutyryl cAMP-stimulated ¹⁴C-aminopyrine accumulation (a surrogate for acid secretion) compared to SK&F 96067, and was equipotent to omeprazole and YH1885 at 10⁻⁵ M [1].

Proton Pump Inhibition Gastric Acid Secretion In Vitro Pharmacology

YH-1238 Reversible P-CAB Mechanism vs. Irreversible Benzimidazole PPIs: Distinct Binding Kinetics

YH-1238 (Revaprazan hydrochloride) is a potassium-competitive acid blocker (P-CAB) that reversibly inhibits H⁺/K⁺-ATPase by binding to the K⁺-binding site of the pump [1]. In contrast, conventional benzimidazole PPIs (omeprazole, lansoprazole, etc.) are prodrugs that require acid activation to form covalent, irreversible disulfide bonds with the pump [2].

Mechanism of Action Reversible Inhibition Potassium-Competitive Acid Blocker

YH-1238 Clinical Development Stage: Phase I Differentiation from Discontinued Analog YH1885

YH-1238 is currently in Phase I clinical trials in South Korea for acid-related disorders, whereas its structural analog YH1885 (Revaprazan) was discontinued after Phase II/III trials [1]. Preclinical reports indicate that YH-1238 exhibits a superior safety profile and lower toxicity compared to YH1885 [2].

Clinical Development Phase I Drug Repurposing

YH-1238 Application Scenarios: In Vitro Acid Secretion Models, P-CAB Selectivity Studies, and Drug Repurposing Screens


In Vitro/Ex Vivo Gastric Acid Secretion Inhibition Assays (Isolated Gastric Cells)

YH-1238 is ideally suited as a positive control or test compound in ¹⁴C-aminopyrine accumulation assays using isolated gastric cells from human or rabbit tissue to evaluate acid secretory capacity. Its equipotency to omeprazole at 10⁻⁵ M makes it a reliable reversible PPI benchmark for screening novel antisecretory agents [1].

Mechanistic Studies of Reversible vs. Irreversible Proton Pump Inhibition

YH-1238 serves as a critical tool compound for distinguishing reversible (P-CAB) from irreversible (benzimidazole PPI) inhibition of H⁺/K⁺-ATPase. It can be used in washout experiments or kinetic binding assays to investigate the functional consequences of reversible pump blockade, such as recovery of acid secretion and lack of CYP2C19 dependence [2].

Drug Repurposing Screens for Antiviral or Anti-Inflammatory Indications

Given its Phase I clinical status and established target, YH-1238 is an attractive candidate for inclusion in large-scale drug repurposing libraries. Its inclusion in the Riva et al. screen of 12,000 compounds for SARS-CoV-2 antivirals highlights its utility as a clinical-stage probe for novel therapeutic applications beyond acid-related disorders [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for YH-1238

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.